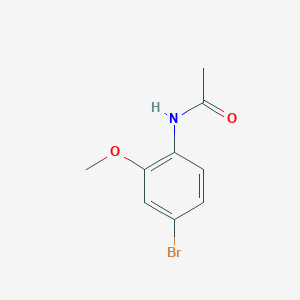

2,3-二氯-6-硝基苄胺

描述

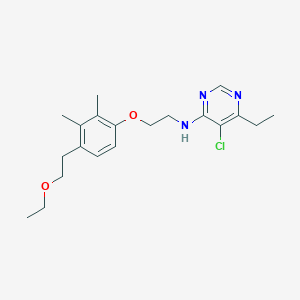

2,3-Dichloro-6-nitrobenzylamine is a chemical compound that can be synthesized through nucleophilic substitution reactions. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their reactions. For instance, the nucleophilic substitution of 2,3,5,6-tetrachloronitrobenzene with various amines under high pressure results in nitro group substitution products along with dichloro substitution products . This suggests that 2,3-dichloro-6-nitrobenzylamine could potentially be synthesized through similar methods, using appropriate amines and reaction conditions.

Synthesis Analysis

The synthesis of related nitrobenzyl compounds involves high-pressure reactions with amines. For example, the reaction of 2,3,5,6-tetrachloronitrobenzene with primary and secondary amines at 0.6 GPa and 50 °C in tetrahydrofuran yields various substitution products . The selectivity of the substitution, whether it is the nitro group or chlorine that is replaced, depends on the steric hindrance provided by the amines used. This information could be applied to the synthesis of 2,3-dichloro-6-nitrobenzylamine by choosing the appropriate amine and reaction conditions to favor the desired substitution pattern.

Molecular Structure Analysis

While the molecular structure of 2,3-dichloro-6-nitrobenzylamine is not directly analyzed in the provided papers, related compounds have been studied. For instance, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its pyridinium chloride derivative have been reported . These structures provide insight into the potential geometry and electronic configuration of 2,3-dichloro-6-nitrobenzylamine, as they share the nitrobenzyl moiety.

Chemical Reactions Analysis

The reactivity of nitrobenzyl compounds can be inferred from the nucleophilic substitution reactions they undergo. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacts with pyridine without the need for an additional base . This indicates that 2,3-dichloro-6-nitrobenzylamine may also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives depending on the nucleophile and reaction conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichloro-6-nitrobenzylamine can be speculated based on similar compounds. For instance, the spectroscopic analysis of 2,6-dichloro-3-nitrobenzoic acid provides information on vibrational modes, molecular interactions, and thermodynamic functions . These properties are influenced by the molecular structure, such as the presence of nitro and chloro substituents, which are also present in 2,3-dichloro-6-nitrobenzylamine. Therefore, it is likely that 2,3-dichloro-6-nitrobenzylamine would exhibit similar spectroscopic features and thermodynamic behavior.

科学研究应用

有机合成

- 有机合成中间体:像N,N-二甲基-4-硝基苄胺这样与2,3-二氯-6-硝基苄胺在结构上相似的化合物,在有机合成中起着重要的中间体作用。它们在药物、杀虫剂和其他化学品的生产中发挥作用。一项研究突出了这类中间体的改进合成方法,提供了低生产成本、简单操作和环保友好等优势(Wang Ling-ya, 2015)。

材料科学

- 电化学应用:从与2,3-二氯-6-硝基苄胺在结构上相关的化合物中,电合成复杂的有机结构,如二苯并萘啉衍生物,展示了在材料科学中的实用性。这些过程涉及复杂的电化学步骤,展示了这类化合物在先进材料合成中的作用(Thierry Jan et al., 2002)。

化学修饰

- 碳材料的修饰:研究表明,像4-硝基苄胺这样的化合物可以用于衍生化碳材料,包括石墨粉和多壁碳纳米管(MWCNTs)。这种衍生化过程增强了碳材料的功能性,适用于各种应用,展示了硝基苄胺衍生物在化学修饰中的广泛实用性(Gregory Wildgoose et al., 2005)。

杂环化学

- 杂环化反应:硝基苄胺,类似于2,3-二氯-6-硝基苄胺,对于合成3-烷氧基-2H-吲唑类杂环化合物至关重要。这些反应受多种因素影响,包括取代基的电子和立体性质,突出了该化合物在杂环化学中的作用(A. Mills et al., 2006)。

安全和危害

2,3-Dichloro-6-nitrobenzylamine is classified as dangerous according to the GHS06 signal word . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

属性

IUPAC Name |

(2,3-dichloro-6-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPKDBOSKBIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573627 | |

| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-nitrobenzylamine | |

CAS RN |

70380-49-3 | |

| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)